molecular formula C8H14O4 B13902339 1-((Methoxymethoxy)methyl)cyclobutanecarboxylic acid

1-((Methoxymethoxy)methyl)cyclobutanecarboxylic acid

Cat. No.: B13902339
M. Wt: 174.19 g/mol
InChI Key: OJWFPSVLEIFBEU-UHFFFAOYSA-N
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Description

1-(Methoxymethoxymethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxymethoxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethoxymethyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.

    Attachment of the Methoxymethoxymethyl Group: The methoxymethoxymethyl group is introduced through etherification reactions using methoxymethyl chloride and appropriate base catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The methoxymethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(Methoxymethoxymethyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(methoxymethoxymethyl)cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxymethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: The parent compound without the methoxymethoxymethyl group.

    Cyclopropanecarboxylic acid: A similar compound with a three-membered ring.

    Cyclopentanecarboxylic acid: A similar compound with a five-membered ring.

Uniqueness

1-(Methoxymethoxymethyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxymethoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-(methoxymethoxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O4/c1-11-6-12-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10)

InChI Key

OJWFPSVLEIFBEU-UHFFFAOYSA-N

Canonical SMILES

COCOCC1(CCC1)C(=O)O

Origin of Product

United States

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